molecular formula C12H7AsCl2OS B14511489 Phenoxathiin, 2-dichloroarsino- CAS No. 63834-20-8

Phenoxathiin, 2-dichloroarsino-

Cat. No.: B14511489
CAS No.: 63834-20-8
M. Wt: 345.1 g/mol
InChI Key: ZWWQJSTYWSMYBD-UHFFFAOYSA-N
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Description

Phenoxathiin, 2-dichloroarsino- is a compound that belongs to the class of sulfur-containing heterocycles. Phenoxathiins are known for their unique structural properties and are used in various scientific and industrial applications. The compound is characterized by the presence of a phenoxathiin core with a 2-dichloroarsino substituent, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenoxathiin derivatives typically involves multi-step reactions. One common method is the iron-catalyzed C–H thioarylation of phenols, followed by a copper-mediated Ullmann-type C–O bond-forming cyclization reaction . This method provides a straightforward approach to synthesizing phenoxathiins from readily available starting materials.

Industrial Production Methods

Industrial production of phenoxathiin derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired products. The Ferrario reaction, which involves the reaction of diphenyl ether with sulfur, is another method used in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Phenoxathiin, 2-dichloroarsino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The dichloroarsino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides and Grignard reagents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenoxathiin derivatives.

Scientific Research Applications

Phenoxathiin, 2-dichloroarsino- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenoxathiin, 2-dichloroarsino- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. The presence of the dichloroarsino group enhances its reactivity and allows it to form stable complexes with metal ions, which can further influence its biological activity .

Comparison with Similar Compounds

Phenoxathiin, 2-dichloroarsino- can be compared with other sulfur-containing heterocycles such as phenothiazines and thiacalixarenes:

Properties

CAS No.

63834-20-8

Molecular Formula

C12H7AsCl2OS

Molecular Weight

345.1 g/mol

IUPAC Name

dichloro(phenoxathiin-3-yl)arsane

InChI

InChI=1S/C12H7AsCl2OS/c14-13(15)8-5-6-12-10(7-8)16-9-3-1-2-4-11(9)17-12/h1-7H

InChI Key

ZWWQJSTYWSMYBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(S2)C=CC(=C3)[As](Cl)Cl

Origin of Product

United States

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